molecular formula C8H17IO B8512156 1-Iodooctan-3-OL CAS No. 50999-68-3

1-Iodooctan-3-OL

Cat. No.: B8512156
CAS No.: 50999-68-3
M. Wt: 256.12 g/mol
InChI Key: RAJKWQFELNIZPN-UHFFFAOYSA-N
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Description

1-Iodooctan-3-OL (IUPAC name: 1-iodooctan-3-ol) is an organoiodine compound with the molecular formula C₈H₁₇IO. It features an eight-carbon alkyl chain substituted with an iodine atom at the first carbon and a hydroxyl group at the third carbon. This structural configuration imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and enhanced reactivity at the iodine-bearing carbon. The compound is primarily utilized in organic synthesis as a precursor for nucleophilic substitution reactions, where iodine acts as a superior leaving group compared to bromine or chlorine .

Key properties include:

  • Molecular weight: 256.03 g/mol
  • Boiling point: ~230–235°C (estimated)
  • Solubility: Low in water; miscible with polar aprotic solvents (e.g., DMSO, acetone).

Properties

CAS No.

50999-68-3

Molecular Formula

C8H17IO

Molecular Weight

256.12 g/mol

IUPAC Name

1-iodooctan-3-ol

InChI

InChI=1S/C8H17IO/c1-2-3-4-5-8(10)6-7-9/h8,10H,2-7H2,1H3

InChI Key

RAJKWQFELNIZPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCI)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1-Iodooctan-3-OL and Analogues

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Reactivity Profile Key Applications Safety Considerations
1-Iodooctan-3-OL C₈H₁₇IO Iodine (C1), -OH (C3) 256.03 Nucleophilic substitution Organic synthesis Irritant (skin/eyes)
2-Octyldodecan-1-ol C₂₀H₄₂O -OH (C1), branched chain 298.55 Esterification, oxidation Lubricants, plasticizers Low toxicity
3,7-Dimethyl-2,6-octadien-1-ol C₁₀H₁₈O Diene, -OH (C1) 154.25 Oxidation, isomerization Cosmetics, fragrances Irritant (skin/eyes)

Detailed Analysis

2-Octyldodecan-1-ol (CAS 5333-42-6)

  • Structural Differences : This compound has a longer, branched 20-carbon chain with a hydroxyl group at the terminal carbon. Its bulkier structure reduces solubility in polar solvents but enhances stability as a lubricant or plasticizer .
  • Reactivity : Unlike 1-Iodooctan-3-OL, it lacks electrophilic sites (e.g., iodine) and primarily undergoes esterification or oxidation.
  • Applications : Widely used in industrial formulations (e.g., metal-working products, cosmetic auxiliaries) due to its inertness and low toxicity .

3,7-Dimethyl-2,6-octadien-1-ol (Geraniol isomer)

  • Structural Differences: A monoterpene alcohol with a conjugated diene system and hydroxyl group at C1. The unsaturated backbone enables participation in cycloaddition reactions (e.g., Diels-Alder), unlike 1-Iodooctan-3-OL.
  • Reactivity : Prone to oxidation (forming aldehydes) and isomerization under acidic conditions.
  • Applications : Used in fragrances and cosmetics but requires stringent safety protocols due to its irritant properties .

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